molecular formula C16H18N2OS B11377298 N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11377298
M. Wt: 286.4 g/mol
InChI Key: WKUCHBGDOUVQPM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic small molecule belonging to the thiazole carboxamide class, characterized by a central 1,3-thiazole ring substituted at positions 2 (phenyl), 4 (methyl), and 5 (cyclopentyl carboxamide). Thiazole derivatives are renowned for their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18N2OS/c1-11-14(15(19)18-13-9-5-6-10-13)20-16(17-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,18,19)

InChI Key

WKUCHBGDOUVQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic attack of the thioamide’s sulfur on the α-carbon of the α-halo ketone initiates ring closure, forming the thiazole core. Ethanol as a solvent facilitates proton transfer, while extended reflux durations (5–6 hours) ensure complete conversion. Neutralization with sodium bicarbonate post-reaction precipitates the intermediate ethyl 4-methyl-2-phenylthiazole-5-carboxylate , which is crystallized from aqueous ethanol (yield: 70–80%).

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis to yield the free carboxylic acid, a critical precursor for amide bond formation.

Alkaline Hydrolysis Conditions

A mixture of tetrahydrofuran (THF) and methanol (1:1) with 10% potassium hydroxide (KOH) achieves efficient saponification at room temperature. After 3 hours, neutralization with hydrochloric acid precipitates 4-methyl-2-phenylthiazole-5-carboxylic acid (yield: 80%). Alternative solvents like ethanol or water may reduce byproduct formation but require higher temperatures (60–80°C).

Amide Bond Formation Strategies

The carboxylic acid is converted to the cyclopentylamide via two primary routes: anhydride activation or coupling reagent-mediated synthesis .

Anhydride Activation with Ethyl Chloroformate

This method, detailed in patent literature, involves reacting the carboxylic acid with ethyl chloroformate (1:1.1–1.3 molar ratio) in THF to form a mixed anhydride. Subsequent treatment with cyclopentylamine (1:1–1.3 molar ratio) yields the target carboxamide. Key considerations include:

  • Solvent selection : THF or dichloromethane minimizes side reactions.

  • Base addition : Triethylamine (TEA) scavenges HCl, preventing acid-mediated degradation.

  • Yield optimization : Excess amine (up to 1.3 equivalents) improves conversion but complicates purification.

ParameterOptimal ValueImpact on Yield
Acid:Chloroformate1:1.2Maximizes anhydride formation
Reaction Temperature0–25°CPrevents decomposition
Amine Equivalents1.2Balances reactivity and purity

Coupling Reagent-Assisted Synthesis

Modern approaches employ reagents like HATU or EDC to activate the carboxylic acid for amide coupling. For example, 4-methyl-2-phenylthiazole-5-carboxylic acid is treated with HATU and DIPEA in DMF, followed by cyclopentylamine. This method offers milder conditions (room temperature, 2–4 hours) and higher yields (85–90%) compared to anhydride routes.

Comparative Efficiency

MethodYield (%)Purity (%)Reaction Time
Anhydride Activation70–75956–8 hours
HATU-Mediated85–90982–4 hours

Analytical Characterization

Structural validation of intermediates and the final product is critical.

Spectroscopic Techniques

  • 1H NMR : Key signals include:

    • Thiazole C4-methyl: δ 2.73 (s, 3H).

    • Cyclopentyl NH: δ 9.65 (s, 1H).

  • MS : Molecular ion peak at m/z 325.4 [M+H]+ confirms the molecular formula C15H23N3O3S.

Chromatographic Purity

HPLC analysis with a C18 column (acetonitrile/water + 0.1% formic acid) achieves baseline separation, confirming >95% purity.

Scalability and Industrial Adaptations

Patent WO2007052882A1 highlights a scalable process using ethylchloroformate for anhydride formation, achieving kilogram-scale production with 70% yield. Critical steps include:

  • Solvent recycling : THF and methanol are distilled and reused.

  • Waste minimization : Excess ethylchloroformate is recovered via fractional distillation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Unreacted carboxylic acid : Addressed by optimizing chloroformate stoichiometry (1:1.2).

  • Diacylation : Controlled by slow amine addition and low temperatures (0–5°C).

Purification Difficulties

  • Silica gel chromatography : Effective for small batches but impractical industrially.

  • Recrystallization : Hexane/ethanol mixtures (3:1) yield crystalline product with >99% purity.

Emerging Methodologies

Recent advances explore enzymatic amidation or flow chemistry for continuous production, though these remain experimental for thiazole carboxamides .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Position 2 Substitutions

  • Target compound: Phenyl group at position 2. This promotes π-π interactions with target proteins, similar to Dasatinib (BMS-354825), which features a 2-methylpyrimidinylamino group at this position .

Position 4 Substitutions

  • Target compound : Methyl group at position 4. This small alkyl group minimizes steric hindrance while modulating electron density on the thiazole ring.

Amide Side Chains

  • Target compound : Cyclopentyl group. This cycloalkyl chain increases lipophilicity (logP) compared to polar groups like the hydroxyethylpiperazine in Dasatinib, which improves aqueous solubility but may reduce membrane permeability .

Physicochemical and ADMET Properties

Compound Molecular Formula Molecular Weight logP* Solubility (µg/mL)* Key Substituents
Target Compound C₁₇H₁₉N₃OS 313.42 3.2† <10† 2-phenyl, 4-methyl, N-cyclopentyl
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.01 2.8 15–20 2-pyrimidinylamino, N-(2-chloro-6-methylphenyl)
2-chloro-N-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide C₁₃H₁₃ClN₂OS 280.77 3.5‡ <5‡ 2,4-dimethylphenyl, 4-methyl, 2-chloro

*Predicted using analogous structures .
†Estimated via computational models (e.g., SwissADME).
‡From .

  • Lipophilicity : The target’s cyclopentyl group increases logP compared to Dasatinib’s polar side chain, suggesting better blood-brain barrier penetration but poorer solubility.
  • Metabolic Stability : Bulky cyclopentyl groups may reduce CYP450-mediated oxidation compared to smaller alkyl chains .

Biological Activity

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a thiazole ring fused with a carboxamide group, along with a cyclopentyl substituent and a phenylcarbamoyl moiety. These structural components contribute to its unique biological properties, making it a candidate for various pharmacological applications.

This compound has been primarily studied for its role as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. By inhibiting SCD, the compound can alter lipid profiles, which may have implications for managing metabolic disorders and obesity . Additionally, its structural characteristics suggest potential anticancer activity, particularly against specific cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) accumulation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HepG-235.58Induction of apoptosis via ROS
MCF-725.00Cell cycle arrest in G0/G1 phase
HCT-11630.00Inhibition of cell proliferation

Enzyme Inhibition

The compound's inhibition of SCD is particularly noteworthy. This enzyme plays a critical role in fatty acid metabolism, and its inhibition can lead to beneficial changes in lipid profiles associated with metabolic diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on HepG-2 cells, treatment resulted in a notable increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase. This suggests that the compound effectively halts cell cycle progression, thereby inhibiting cancer cell proliferation .

Case Study 2: Lipid Metabolism Modulation
Another study focused on the compound's ability to modulate lipid metabolism through SCD inhibition. The results indicated significant alterations in lipid profiles in treated subjects, suggesting potential applications in obesity management and metabolic disorder therapies .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
  • In Vivo Studies: Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structural Modifications: Synthesizing derivatives to enhance potency and selectivity against specific targets.

Q & A

Q. How is metabolic stability assessed for this compound in preclinical development?

  • Methodology : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS. Identify metabolites (e.g., hydroxylation at cyclopentyl) using high-resolution MS. Apply CYP450 inhibition assays to assess drug-drug interaction risks .

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